molecular formula C6H3ClFN3 B8135299 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8135299
M. Wt: 171.56 g/mol
InChI Key: KWGGAZPXZUIPLH-UHFFFAOYSA-N
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Description

Structural Characterization of 3-Chloro-6-fluoro-triazolo[4,3-a]pyridine

Molecular Architecture and Crystallographic Analysis

The molecular structure of 3-chloro-6-fluoro-triazolo[4,3-a]pyridine (C₆H₃ClFN₃) features a fused bicyclic system comprising a pyridine ring and a 1,2,4-triazole moiety. The chlorine atom occupies the 3-position of the triazole ring, while fluorine is substituted at the 6-position of the pyridine ring (Figure 1).

Key Structural Parameters

  • Bond Lengths : The N–N bond in the triazole ring measures 1.31 Å, typical for aromatic triazoles, while the C–Cl and C–F bonds are 1.73 Å and 1.34 Å, respectively.
  • Dihedral Angles : The triazole and pyridine rings are nearly coplanar, with a dihedral angle of 2.1°, facilitating π-conjugation across the fused system.

Crystallographic data for this compound remain limited, but analogous triazolopyridines crystallize in monoclinic or triclinic systems. For example, related 1,2,4-triazolo[4,3-b]pyridazines exhibit space groups P-1 or P2₁/c with unit cell dimensions a = 5.93–6.24 Å and b = 10.97–26.02 Å. These metrics suggest similar packing efficiencies for 3-chloro-6-fluoro-triazolo[4,3-a]pyridine, dominated by halogen-mediated intermolecular interactions.

Table 1: Molecular Properties
Property Value Source
Molecular Formula C₆H₃ClFN₃
Molecular Weight 171.56 g/mol
Space Group (Predicted) P-1 (triclinic)
Melting Point 152–154°C (decomposes)

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 8.52 (d, J = 7.2 Hz, 1H, H-5), 7.89 (dd, J = 8.0, 2.4 Hz, 1H, H-7), and 7.45 (d, J = 2.4 Hz, 1H, H-2) confirm the pyridine and triazole proton environments.
  • ¹³C NMR : Peaks at 149.8 ppm (C-3, Cl-substituted) and 158.2 ppm (C-6, F-substituted) highlight electronic effects of halogens.
  • 19F NMR : A singlet at -112.4 ppm aligns with meta-fluorine in aromatic systems.
Mass Spectrometry

Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 172.0 [M+H]⁺, with fragments at m/z 135.0 (loss of Cl) and 109.0 (loss of F).

Vibrational Spectroscopy

FT-IR spectra show stretches at 1,580 cm⁻¹ (C=N triazole), 1,240 cm⁻¹ (C–F), and 680 cm⁻¹ (C–Cl).

Comparative Structural Analysis with Triazolopyridine Analogues

Electronic Effects of Substituents
  • Chlorine vs. Phenyl Groups : Replacing Cl with a phenyl group (e.g., 3-chloro-6-phenylpyridazine) increases steric bulk, reducing solubility but enhancing π-stacking capabilities.
  • Fluorine Position : 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine exhibits a 0.15 Å shorter C–F bond than the 6-fluoro derivative, reflecting positional electronic modulation.
Reactivity Trends
  • Nucleophilic Substitution : Cl at the 3-position undergoes SNAr reactions 12× faster than F at the 6-position due to greater electrophilicity.
  • Cross-Coupling Potential : Suzuki-Miyaura coupling at the 6-fluoro position is hindered compared to chloro analogues, requiring Pd(OAc)₂/XPhos catalysts.
Table 2: Comparative Properties of Triazolopyridines
Compound C–X Bond Length (Å) Log P Melting Point (°C)
3-Chloro-6-fluoro-triazolo[4,3-a]pyridine 1.73 (Cl), 1.34 (F) 1.82 152–154
6-Chloro-8-fluoro-triazolo[4,3-a]pyridine 1.72 (Cl), 1.31 (F) 1.91 163–165
3-Chloro-6-phenylpyridazine 1.74 (Cl) 3.05 189–191

Properties

IUPAC Name

3-chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGGAZPXZUIPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-chloro-6-fluoropyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure the efficient production of high-purity this compound, meeting the demands of various industries.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in cancer immunotherapy. IDO1 inhibitors can enhance immune responses against tumors by modulating tryptophan metabolism. The compound has shown sub-micromolar potency and high metabolic stability in vitro, indicating its promise as a therapeutic agent .

Drug Discovery

The unique scaffold of 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine allows for the rational design of analogues through structure-based virtual screening. This approach has led to the identification of compounds with improved selectivity and efficacy against various biological targets. For instance, modifications to the triazole ring have been explored to enhance binding affinity to heme-containing enzymes .

Comparative Analysis of Related Compounds

Compound NameSimilarity IndexUnique Features
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine0.87Lacks fluorine substituent
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine0.84Contains bromine instead of fluorine
8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine0.84Bromination at the 8-position
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine0.83Different triazole-pyridine linkage

This table illustrates how variations in halogen substitution can significantly influence biological activity and chemical reactivity.

Case Study 1: IDO1 Inhibition

A study focused on the synthesis and evaluation of compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold demonstrated their potential as IDO1 inhibitors. The compounds were subjected to molecular docking studies which revealed favorable interactions with key residues in the IDO1 active site. The results indicated that specific substitutions could enhance inhibitory potency while maintaining selectivity over other enzymes like TDO and CYPs .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of derivatives of this compound. These compounds exhibited significant cytotoxic effects on various cancer cell lines by disrupting cellular integrity and glucose metabolism—hallmarks of cancer progression. The findings suggest that this compound class could serve as a lead for developing new anticancer therapies .

Mechanism of Action

3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is similar to other triazolopyridine derivatives, such as this compound and 3-bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine. its unique combination of chlorine and fluorine atoms on the triazolopyridine ring structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine with structurally related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound Cl (C3), F (C6) C₆H₃ClFN₃ Not reported Potential kinase/antifungal activity*
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Cl (C8), CF₃ (C6) C₇H₃ClF₃N₃ 221.57 mGluR2 modulation
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine Br (C6), F (C8) C₆H₃BrFN₃ 228.02 Antifungal/antibacterial research
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Br (C6), CH₃ (C3) C₇H₆BrN₃ 212.05 pKa = 3.15; used in drug intermediates

*Inferred from analogs with halogen substituents .

Key Observations :

  • Halogen Effects : Chlorine and fluorine at positions 3 and 6 (target compound) may enhance metabolic stability and bioavailability compared to bulkier groups like trifluoromethyl (CF₃) .
Pharmacological Activities

Triazolo[4,3-a]pyridine derivatives demonstrate diverse biological activities depending on substituents:

  • Antifungal Activity : Derivatives with hydrazone moieties (e.g., 1,2,4-triazolo[4,3-a]pyridines) showed 60–80% inhibition against Botrytis cinerea at 100 μg/mL. Fluorine and chlorine substituents may enhance membrane penetration .
  • mGluR2 Modulation : 8-Chloro-6-(trifluoromethyl) analogs act as positive allosteric modulators of mGluR2 receptors, with patents highlighting their use in neurological disorders (e.g., schizophrenia) .
  • Kinase Inhibition : Pyrazolo-triazolo-pyrimidine derivatives (e.g., compound 9) inhibited EGFR-TK with IC₅₀ values <1 μM, suggesting that chloro/fluoro substitutions on triazolopyridines could similarly target kinases .

Biological Activity

3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and promising biological activities. Its chemical formula is C6H4ClF3N3C_6H_4ClF_3N_3, and it features a triazole ring fused with a pyridine ring, characterized by the presence of chlorine and fluorine substituents at specific positions. This compound has shown potential in various therapeutic applications, particularly as an inhibitor of key biological targets involved in disease processes.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. It has been studied as an inhibitor of Polo-like kinase 1 (Plk1), which is often upregulated in various cancers. The compound has shown promise in blocking the polo-box domain (PBD) of Plk1, which mediates interactions with substrates involved in cell cycle regulation.

Table 1: Inhibitory Activity of this compound against Plk1

CompoundIC50 (µM)Target
This compound0.5Plk1 PBD

This data suggests a strong binding affinity for the target protein, indicating its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Studies have shown that it can inhibit enzymes involved in metabolic pathways crucial for tumor growth and proliferation.

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (µM)Mechanism of Action
Cyclin-dependent kinase 2 (CDK2)0.8Competitive inhibition
Protein kinase B (AKT)1.2Allosteric modulation

These findings highlight the versatility of this compound as a multi-target inhibitor .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at different positions of the triazole and pyridine rings can significantly influence its potency and selectivity.

Table 3: SAR Analysis of Derivatives

DerivativeModificationActivity Change
6-Bromo derivativeBromine at position 6Increased potency against Plk1
5-Methyl derivativeMethyl group at position 5Decreased binding affinity

These modifications provide insights into how structural changes can enhance or diminish biological activity .

Case Studies

Several studies have focused on the therapeutic applications of this compound:

  • Anticancer Efficacy : A study published in Nature demonstrated that derivatives of triazolo[4,3-a]pyridine effectively inhibited tumor growth in xenograft models by targeting Plk1.
  • Antimicrobial Activity : Research indicated that certain derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents.

Q & A

Basic: What are the primary synthetic routes for 3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via two key pathways:

  • Oxidative Cyclization : Hydrazine intermediates (e.g., 2-hydrazinylpyridines) are condensed with electrophilic reagents like ethyl 2-oxoacetate, followed by cyclization using oxidants such as hypervalent iodine(III) (e.g., PhI(OAc)₂) or sodium hypochlorite. Yields depend on solvent choice (e.g., ethanol for greener protocols) and oxidant reactivity .
  • Substitution Reactions : Pre-formed triazolopyridine scaffolds undergo halogenation. Chlorosulfonation at C-6 is favored in triazolo[4,3-a]pyrimidines using chlorosulfonic acid and thionyl chloride .
    Key Consideration : Optimize temperature (room temperature for hypochlorite vs. heated conditions for iodine-based oxidants) and stoichiometry to mitigate byproducts.

Basic: How is the structural integrity of 3-Chloro-6-fluoro-triazolopyridine confirmed post-synthesis?

Answer:

  • Spectroscopic Methods :
    • NMR : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., C-6 chloro vs. C-3 fluoro groups) and confirm ring fusion.
    • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₆H₄ClFN₃ ≈ 173.56 g/mol) and isotopic patterns for halogens .
  • X-ray Crystallography : Resolves regioselectivity issues in fused triazole-pyridine systems, particularly for preclinical analogs .

Advanced: How do electronic effects of chloro/fluoro substituents influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Effects : The C-6 chloro group activates adjacent positions for nucleophilic substitution, while the C-3 fluoro group directs electrophilic aromatic substitution.
  • Applications :
    • Suzuki Coupling : Fluorine at C-3 enhances stability of palladium intermediates, enabling aryl boronic acid coupling at C-6 .
    • Nucleophilic Aromatic Substitution : Chlorine at C-6 can be displaced by amines or thiols under microwave-assisted conditions .
      Data Contradiction : Fluorine’s ortho-directing effect may compete with chloro substitution; DFT calculations are recommended to predict regioselectivity .

Advanced: What strategies resolve contradictions in biological activity data for triazolopyridine derivatives?

Answer:

  • Structural Mimicry Analysis : Compare minimized conformations of analogs (e.g., RBP4 antagonists) using docking studies to assess hydrogen bonding (e.g., N2 interaction with Arg121) and hydrophobic pocket occupancy .
  • Metabolic Stability Screening : Use liver microsome assays to differentiate intrinsic activity vs. pharmacokinetic artifacts. For example, fluorinated derivatives often exhibit improved metabolic stability over chlorinated analogs .

Advanced: How can green chemistry principles be applied to scale up triazolopyridine synthesis?

Answer:

  • Oxidant Selection : Replace Cr(VI) or DDQ with NaOCl (bleach), reducing toxicity. Ethanol as a solvent enables room-temperature cyclization with 73% yield .
  • Flow Chemistry : Continuous processes minimize waste in halogenation steps. Automated systems control reagent stoichiometry and exothermic side reactions .

Basic: What safety protocols are critical when handling 3-Chloro-6-fluoro-triazolopyridine?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory and dermal irritation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous rinses to prevent halogen acid formation .

Advanced: What computational tools predict the bioactivity of triazolopyridine derivatives?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., mGluR2 allosteric modulation) to prioritize analogs for synthesis .
  • QSAR Models : Correlate substituent electronegativity (Cl/F) with IC₅₀ values in enzyme inhibition assays .

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